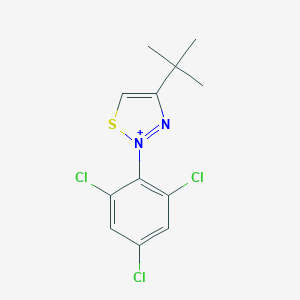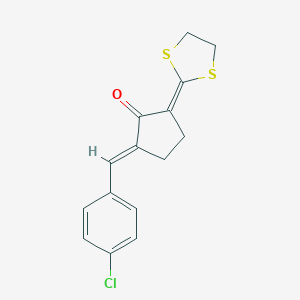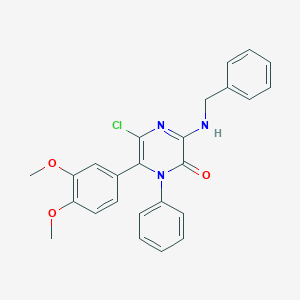
4-Tert-butyl-2-(2,4,6-trichlorophenyl)-1,2,3-thiadiazol-2-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butyl-2-(2,4,6-trichlorophenyl)-1,2,3-thiadiazol-2-ium is a chemical compound that has been the focus of scientific research for its potential applications in various fields. It is a thiadiazolium salt that has been synthesized using specific methods and has shown promising results in experimental studies.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-2-(2,4,6-trichlorophenyl)-1,2,3-thiadiazol-2-ium is not fully understood. However, it is believed to exert its effects by interfering with the normal functioning of certain enzymes or proteins in the target organism. For example, in bacteria, it may inhibit the activity of enzymes involved in cell wall synthesis or DNA replication. In cancer cells, it may induce apoptosis or cell cycle arrest.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Tert-butyl-2-(2,4,6-trichlorophenyl)-1,2,3-thiadiazol-2-ium depend on the target organism and the concentration of the compound. In bacteria, it may cause cell lysis or growth inhibition. In cancer cells, it may induce cell death or reduce tumor growth. In insects, it may cause paralysis or death. In plants, it may inhibit growth or induce wilting.
Advantages and Limitations for Lab Experiments
The advantages of using 4-Tert-butyl-2-(2,4,6-trichlorophenyl)-1,2,3-thiadiazol-2-ium in lab experiments include its high potency, low toxicity, and ease of synthesis. It can be used at low concentrations, and its effects can be easily monitored using various assays. However, its limitations include its limited solubility in water and its potential to interact with other compounds in the experimental system.
Future Directions
There are several future directions for research on 4-Tert-butyl-2-(2,4,6-trichlorophenyl)-1,2,3-thiadiazol-2-ium. These include:
1. Investigating its potential as a novel antibacterial or antifungal agent.
2. Exploring its mechanism of action in cancer cells and its potential as an anticancer drug.
3. Studying its effects on different insect species and its potential as an insecticide.
4. Testing its herbicidal activity on different plant species and its potential as a herbicide.
5. Investigating its potential as a catalyst or dye in material science.
Conclusion:
In conclusion, 4-Tert-butyl-2-(2,4,6-trichlorophenyl)-1,2,3-thiadiazol-2-ium is a chemical compound that has shown promising results in scientific research. Its synthesis method is straightforward, and it has potential applications in various fields such as medicine, agriculture, and material science. Its mechanism of action is not fully understood, but it may exert its effects by interfering with the normal functioning of certain enzymes or proteins in the target organism. Further research is needed to fully understand its potential and limitations in different applications.
Synthesis Methods
The synthesis method of 4-Tert-butyl-2-(2,4,6-trichlorophenyl)-1,2,3-thiadiazol-2-ium involves the reaction of 2,4,6-trichlorophenyl isothiocyanate with tert-butylamine in the presence of a solvent. The reaction proceeds under mild conditions, and the product is obtained in high yield. The purity of the product can be confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.
Scientific Research Applications
4-Tert-butyl-2-(2,4,6-trichlorophenyl)-1,2,3-thiadiazol-2-ium has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, it has been investigated for its antibacterial, antifungal, and anticancer properties. In agriculture, it has been tested for its insecticidal and herbicidal activities. In material science, it has been explored for its potential use as a dye and a catalyst.
properties
Molecular Formula |
C12H12Cl3N2S+ |
|---|---|
Molecular Weight |
322.7 g/mol |
IUPAC Name |
4-tert-butyl-2-(2,4,6-trichlorophenyl)thiadiazol-2-ium |
InChI |
InChI=1S/C12H12Cl3N2S/c1-12(2,3)10-6-18-17(16-10)11-8(14)4-7(13)5-9(11)15/h4-6H,1-3H3/q+1 |
InChI Key |
JUXOEJDDFWFREB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CS[N+](=N1)C2=C(C=C(C=C2Cl)Cl)Cl |
Canonical SMILES |
CC(C)(C)C1=CS[N+](=N1)C2=C(C=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-methylphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B290111.png)

![(5E)-2-(1,3-dithiolan-2-ylidene)-5-[(3-methoxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B290114.png)
![2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone](/img/structure/B290116.png)
![N-[4-chloro-2-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl][1,1'-biphenyl]-4-sulfonamide](/img/structure/B290118.png)
![Methyl 4-{3-chloro-6-oxo-1-phenyl-5-[(1-phenylethyl)amino]-1,6-dihydro-2-pyrazinyl}benzoate](/img/structure/B290121.png)
![5-chloro-6-(3,4-dimethoxyphenyl)-1-phenyl-3-[(1-phenylethyl)amino]-2(1H)-pyrazinone](/img/structure/B290122.png)
![Methyl 4-{3-chloro-5-[(3-methoxybenzyl)amino]-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate](/img/structure/B290124.png)
![5-chloro-6-(3,4-dimethoxyphenyl)-3-[(2-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone](/img/structure/B290127.png)

![Methyl 4-{5-[(1,3-benzodioxol-5-ylmethyl)amino]-3-chloro-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate](/img/structure/B290129.png)
![Ethyl 2-(methylsulfanyl)-4-[(2-oxo-2-phenylethyl)amino]-5-pyrimidinecarboxylate](/img/structure/B290133.png)
![N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-1,3-diphenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine](/img/structure/B290135.png)
![[1-(3-tert-butyl-5,6,8-trifluoro-1-methyl-1H-pyrazolo[3,4-b]quinolin-7-yl)-1H-indol-3-yl]methanol](/img/structure/B290136.png)